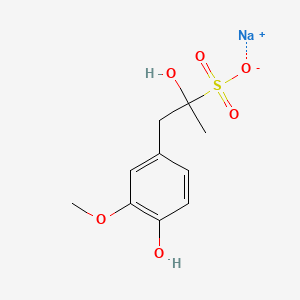
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate is an organic compound with the molecular formula C20H34O2. It is known for its unique structure, which includes a cyclohexyl acetate group attached to a substituted indene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions may introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl): This compound has a similar indene ring system but differs in the substituents attached to the ring.
trans-Valerenyl acetate: This compound has a similar acetate group but differs in the overall structure and substituents.
Uniqueness
2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl acetate is unique due to its specific combination of a cyclohexyl acetate group and a substituted indene ring system. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
94070-94-7 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
[4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexyl] acetate |
InChI |
InChI=1S/C20H34O2/c1-12-11-19(14(3)18-7-5-6-17(12)18)16-8-9-20(13(2)10-16)22-15(4)21/h12-14,16-20H,5-11H2,1-4H3 |
Clave InChI |
RKDRNMSALFFMRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1OC(=O)C)C2CC(C3CCCC3C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

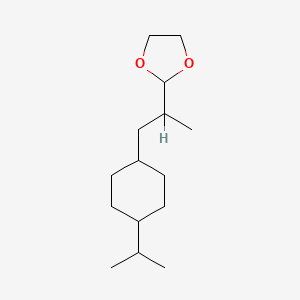
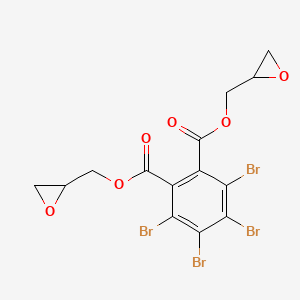
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
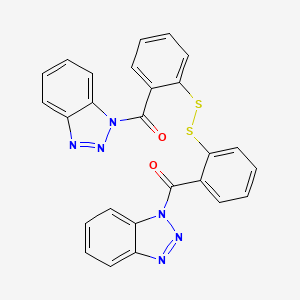
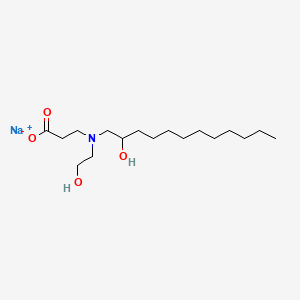
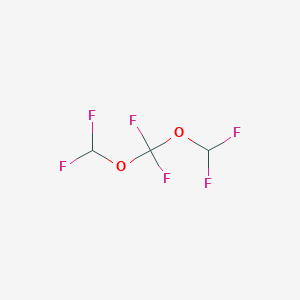
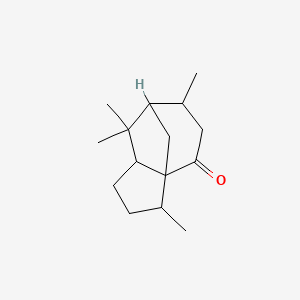
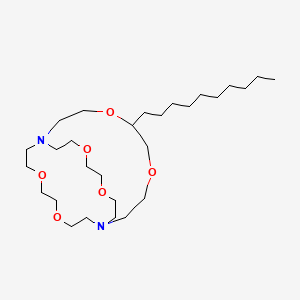
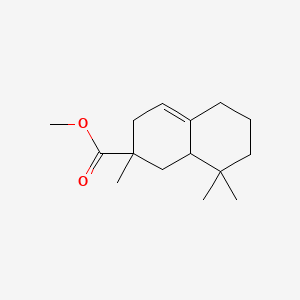
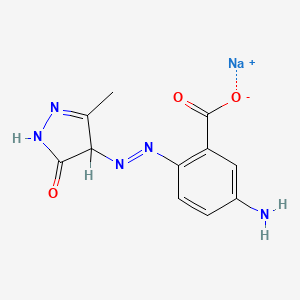
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
